
Paliperidone
Overview
Description
Paliperidone, a second-generation atypical antipsychotic, is the primary active metabolite of risperidone. It belongs to the benzisoxazole derivative class, with the molecular formula C₂₃H₂₇FN₄O₃ and a molecular weight of 426.49 g/mol . Available in oral extended-release (ER) and long-acting injectable (LAI) formulations (e.g., this compound palmitate), it is approved for schizophrenia and schizoaffective disorder. This compound acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, with additional affinity for α₁/α₂-adrenergic and H₁ histaminergic receptors . Its extended-release mechanism ensures steady plasma concentrations, reducing dosing frequency and improving adherence .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paliperidone can be synthesized through various methods. One common method involves the reaction of 9-hydroxy-risperidone with a suitable base, followed by purification . The reaction conditions typically involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that includes the synthesis of intermediates, followed by crystallization and purification . The process is designed to ensure high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Paliperidone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Clinical Applications
1. Treatment of Schizophrenia
- Efficacy : Paliperidone has shown significant effectiveness in reducing both positive and negative symptoms of schizophrenia. Clinical trials indicate that it can lead to improvements in overall functioning and quality of life for patients .
- Long-Acting Injectable Formulations : The long-acting injectable formulations (this compound Palmitate) have been particularly beneficial for patients with adherence issues. Studies demonstrate that these formulations reduce relapse rates and hospitalizations compared to oral antipsychotics .
2. Treatment of Schizoaffective Disorder
- This compound is also indicated for schizoaffective disorder, where it helps manage mood symptoms alongside psychotic features. Research indicates that it can stabilize mood while addressing psychotic symptoms effectively .
Comparative Efficacy
Research comparing this compound with other antipsychotics has yielded valuable insights:
Safety Profile
This compound's safety profile is generally favorable. Clinical studies have reported fewer extrapyramidal symptoms (EPS) compared to older antipsychotics. However, mild injection-site reactions are noted more frequently with the injectable form .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A patient with chronic schizophrenia demonstrated significant improvement in symptom management after switching from oral risperidone to this compound palmitate, resulting in reduced hospitalizations over a year.
- Case Study 2 : In a cohort study involving adolescents treated with this compound, results indicated a favorable response with manageable side effects, supporting its use in younger populations .
Mechanism of Action
Paliperidone exerts its effects by acting as an antagonist at dopamine D2 and serotonin 5HT2A receptors . It also has activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors . This multi-receptor activity helps to balance neurotransmitter levels in the brain, reducing symptoms of psychosis and improving mood and behavior .
Comparison with Similar Compounds
Paliperidone is frequently compared to risperidone and other atypical antipsychotics (e.g., aripiprazole, quetiapine, olanzapine) in terms of pharmacology, efficacy, and safety. Key comparisons are outlined below:
This compound vs. Risperidone
Pharmacokinetics :
- This compound has lower oral bioavailability (28%) compared to risperidone (70%) due to its ER formulation and reduced first-pass metabolism .
- Both share a similar elimination half-life (~23 hours for this compound vs. ~20 hours for risperidone) .
- Therapeutic drug monitoring (TDM) data indicate comparable therapeutic ranges (20–60 ng/mL for risperidone + 9-hydroxy-risperidone vs. 20–52 ng/mL for this compound) .
- Efficacy: Indirect comparisons using propensity score matching show similar reductions in PANSS scores for schizophrenia . this compound ER demonstrated non-inferiority to risperidone in relapse prevention, with comparable remission rates .
Safety :
- Both drugs increase prolactin levels and carry risks of extrapyramidal symptoms (EPS) and weight gain. However, this compound ER showed lower rates of sexual side effects in some studies .
- This compound’s higher α₂-adrenergic receptor affinity may contribute to differential cardiovascular effects (e.g., tachycardia) .
This compound vs. Aripiprazole
- Mechanism : Aripiprazole is a partial dopamine D₂ agonist, contrasting with this compound’s D₂ antagonism.
- Efficacy : In long-term studies, this compound LAI showed lower relapse rates (AHR = 0.36) compared to aripiprazole LAI (AHR = 0.60) .
- Tolerability : Aripiprazole has a lower risk of metabolic side effects but higher rates of akathisia .
This compound vs. Olanzapine and Quetiapine
Efficacy :
- Olanzapine and this compound showed similar remission rates in naturalistic studies, but quetiapine was associated with the highest relapse risk (AHR = 1.44) .
- This compound’s mood-stabilizing effects, via synaptoneurosomal protein expression akin to lithium, may offer advantages in bipolar disorder .
Safety :
This compound LAI Formulations
- 1-Month vs. 3-Month Formulations :
Data Tables
Table 1: Pharmacokinetic and Efficacy Comparison of Key Antipsychotics
Parameter | This compound ER | Risperidone | Aripiprazole | Olanzapine |
---|---|---|---|---|
Bioavailability (%) | 28 | 70 | 87 | 85 |
Half-life (hours) | 23 | 20 | 75 | 30 |
D₂ Receptor Affinity (Ki) | 1.6 nM | 3.8 nM | 0.34 nM | 11 nM |
Mean Relapse Risk (AHR) | 0.36–0.71* | 0.67–1.0 | 0.60 | 0.67 |
Key Adverse Effects | EPS, prolactin | EPS, weight | Akathisia | Metabolic |
Table 2: Therapeutic Drug Monitoring (TDM) Recommendations
Drug | Therapeutic Range (ng/mL) | Intra-Individual Variability (%) |
---|---|---|
This compound | 20–52 | 30–35 |
Risperidone | 20–60 | 30–35 |
Aripiprazole | 100–350 | 25–40 |
Research Findings and Limitations
- Indirect Comparisons: Network meta-analyses note discrepancies in this compound vs. quetiapine efficacy, necessitating direct head-to-head trials .
Biological Activity
Paliperidone, an atypical antipsychotic and the primary active metabolite of risperidone, is primarily used in the treatment of schizophrenia and schizoaffective disorders. Its biological activity encompasses a wide range of pharmacological effects, including receptor interactions, neuroprotective properties, and implications in cancer treatment. This article provides a detailed examination of these aspects, supported by research findings and case studies.
This compound exhibits high affinity for several neurotransmitter receptors, primarily acting as an antagonist at:
- Dopamine D2 receptors
- Serotonin 5-HT2A receptors
- Serotonin 5-HT7 receptors
- Histamine H1 receptors
- Alpha-1 and Alpha-2 adrenergic receptors
The compound's antagonistic activity at these sites contributes to its antipsychotic effects and also influences mood stabilization and anxiolytic properties. Preclinical studies indicate that this compound may enhance neurogenesis and synaptic plasticity, suggesting potential cognitive benefits alongside its primary therapeutic uses .
Pharmacological Effects
This compound's biological activity can be categorized into several key areas:
- Antipsychotic Effects : this compound effectively reduces symptoms of schizophrenia, including hallucinations and delusions. Its receptor profile allows for a balanced effect on both dopaminergic and serotonergic systems, which is crucial for managing psychotic disorders .
- Mood Stabilization : Research indicates that this compound has mood-stabilizing properties comparable to lithium. It modulates mitochondrial protein expression in the prefrontal cortex, which is associated with mood regulation .
- Anti-inflammatory and Neuroprotective Properties : this compound exhibits antioxidant effects and may protect against neuroinflammation. Studies have shown its ability to modulate inflammatory markers in the brain, contributing to its potential utility in neurodegenerative conditions .
- Analgesic Activity : Evidence suggests that this compound may also possess analgesic properties, affecting pain pathways in the central nervous system .
Inhibition of Glioblastoma Growth
A significant study demonstrated that this compound inhibits glioblastoma growth in a mouse model. The findings revealed that this compound treatment reduced the expression of programmed death ligand 1 (PD-L1), a protein associated with immune evasion in tumors. This effect was mediated through the modulation of dopamine receptor D2 (DRD2) signaling pathways, suggesting a novel application of this compound in oncology .
Preclinical Studies on Antidepressant Effects
In preclinical settings, this compound has shown antidepressant-like effects in rodent models. It was observed to enhance mood-related behaviors and reduce anxiety-like symptoms, supporting its potential as an adjunctive treatment for mood disorders .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to risperidone:
Activity Type | This compound | Risperidone |
---|---|---|
Dopamine D2 Antagonism | High | High |
Serotonin 5-HT2A Antagonism | High | High |
Mood Stabilization | Yes | Yes |
Neuroprotective Effects | Yes | Limited |
Analgesic Properties | Yes | No |
Antioxidant Activity | Yes | Limited |
Q & A
Basic Research Questions
Q. What physicochemical properties of paliperidone are critical for designing bioanalytical assays?
Key properties include LogP (3.02), polar surface area (84.39 Ų), and solubility in DMSO, which influence chromatographic retention, column selection, and extraction efficiency during sample preparation. These parameters guide method optimization for HPLC-MS assays, particularly for plasma matrix compatibility .
Q. How can researchers establish baseline pharmacokinetic parameters for this compound in human plasma?
Use a Quality-by-Design (QbD)-driven LC-MS method:
- Optimize mobile phase (e.g., methanol:ammonium acetate with 0.1% formic acid) and column (C18) for peak resolution.
- Validate extraction efficiency via solid-phase extraction (SPE) with recovery rates ≥85%.
- Calibrate using deuterated internal standards (e.g., this compound D4) to minimize matrix effects .
Q. What are the primary metabolic pathways of this compound, and how do they affect drug-drug interaction (DDI) studies?
this compound undergoes minimal hepatic metabolism (CYP3A4/5-mediated), but renal excretion dominates. Monitor interactions with CYP3A4 inhibitors/inducers (e.g., ketoconazole, carbamazepine) and adjust dosing in renal impairment. Include creatinine clearance as a covariate in population pharmacokinetic models .
Advanced Research Questions
Q. How should researchers address contradictions in relapse prevention data between this compound formulations (e.g., ER, PP1M, PP3M)?
- Conduct post-hoc analyses using pre-specified endpoints (e.g., time to relapse) and adjust for confounding variables (e.g., adherence rates, baseline symptom severity).
- Apply survival analysis with Cox proportional hazards models, stratified by formulation and dosing interval. Reference studies with pre-planned interim analyses (e.g., NCT00086320, NCT01529515) to ensure statistical rigor .
Q. What experimental design principles apply to QbD-based bioanalytical method development for this compound?
- Define critical method parameters (CMPs): column temperature, flow rate, and injection volume.
- Use response surface methodology (RSM) to optimize CMPs and establish the design space.
- Validate robustness via Plackett-Burman or central composite designs, ensuring %RSD <15% for precision .
Q. How can therapeutic drug monitoring (TDM) protocols account for this compound’s pharmacokinetic variability in schizophrenia patients?
- Collect trough plasma samples at steady state (≥5 half-lives post-dose).
- Adjust for covariates (age, renal function) using nonlinear mixed-effects modeling (NONMEM).
- Target a concentration range of 20–60 ng/mL, correlating with D2 receptor occupancy (65–80%) .
Q. What statistical models best detect this compound’s treatment effects in longitudinal clinical trials?
- Use item response theory (IRT) to analyze PANSS scores, accounting for placebo effects and inter-rater variability.
- Apply mixed-effects repeated measures (MMRM) to handle missing data and time-dependent covariates. Validate power (>80%) via simulation studies .
Q. How do environmental factors (e.g., photodegradation) impact this compound stability in ecological toxicity studies?
- Conduct accelerated stability testing under UV light (λ = 254 nm) to simulate environmental exposure.
- Quantify degradation products via high-resolution mass spectrometry (HRMS) and assess ecotoxicity using Daphnia magna bioassays .
Q. Methodological Guidance Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value | Relevance to Research Design |
---|---|---|
LogP | 3.02 | SPE efficiency optimization |
Polar Surface Area | 84.39 Ų | Column chemistry selection |
Solubility (DMSO) | Soluble | Stock solution preparation |
Melting Point | 181–186°C | Purity assessment via DSC |
Table 2: Common Confounders in this compound Pharmacokinetic Studies
Confounder | Adjustment Method | Reference Study |
---|---|---|
Renal impairment | Cockcroft-Gault equation | |
CYP3A4 inhibitors | Dose reduction by 30–50% | |
Polypharmacy | TDM + population PK modeling |
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049059 | |
Record name | Paliperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paliperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L | |
Record name | Paliperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01267 | |
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Record name | Paliperidone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paliperidone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Paliperidone is the major active metabolite of risperidone. The mechanism of action of paliperidone, as with other drugs having efficacy in schizophrenia, is unknown, but it has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism., The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects. | |
Record name | Paliperidone | |
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Record name | Paliperidone | |
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Color/Form |
Crystals from 2-propanol | |
CAS No. |
144598-75-4 | |
Record name | Paliperidone | |
Source | CAS Common Chemistry | |
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Record name | Paliperidone [USAN:INN:BAN:JAN] | |
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Record name | Paliperidone | |
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Record name | Paliperidone | |
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Record name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
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Record name | PALIPERIDONE | |
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Record name | Paliperidone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paliperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.8 °C | |
Record name | Paliperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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